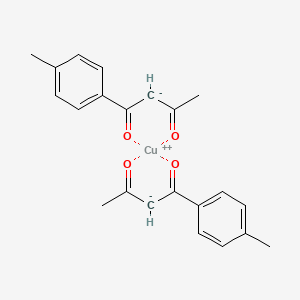
Copper;1-(4-methylphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;1-(4-methylphenyl)butane-1,3-dione: is an organic compound known for its unique chemical properties and applications. It is a coordination complex where copper is bonded to 1-(4-methylphenyl)butane-1,3-dione, a diketone. This compound is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of copper salts with 1-(4-methylphenyl)butane-1,3-dione. One common method includes the following steps:
Preparation of 1-(4-methylphenyl)butane-1,3-dione: This compound can be synthesized through the condensation reaction of acetophenone and ethyl acetate in the presence of a base.
Formation of the Copper Complex: The diketone is then reacted with a copper salt, such as copper(II) chloride, in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of 1-(4-methylphenyl)butane-1,3-dione are prepared using optimized reaction conditions to ensure high yield and purity.
Complex Formation: The diketone is then reacted with copper salts in industrial reactors, followed by purification steps to isolate the desired complex.
Análisis De Reacciones Químicas
Copper;1-(4-methylphenyl)butane-1,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of copper oxides and other by-products.
Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.
Substitution: The diketone ligands can be substituted with other ligands under specific conditions, leading to the formation of different copper complexes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Copper;1-(4-methylphenyl)butane-1,3-dione: has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism by which Copper;1-(4-methylphenyl)butane-1,3-dione exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can coordinate with various biological molecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Copper;1-(4-methylphenyl)butane-1,3-dione: can be compared with other copper complexes, such as:
This compound: Similar in structure but with different ligands, leading to variations in reactivity and applications.
This compound: Another diketone complex with distinct properties and uses.
The uniqueness of This compound lies in its specific ligand structure, which imparts unique reactivity and stability, making it suitable for diverse applications.
Propiedades
Fórmula molecular |
C22H22CuO4 |
|---|---|
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
copper;1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2 |
Clave InChI |
QZRMAEJYZBYNFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


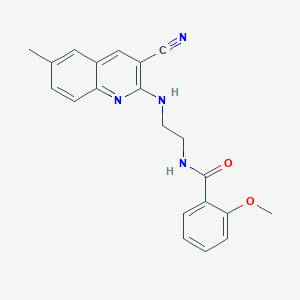
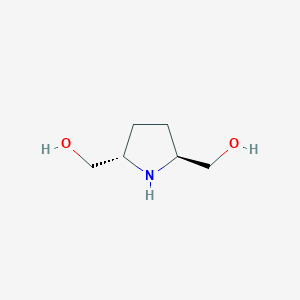
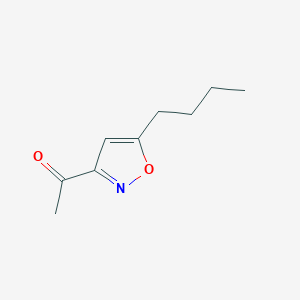
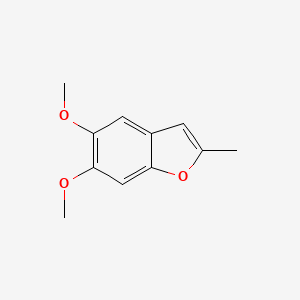
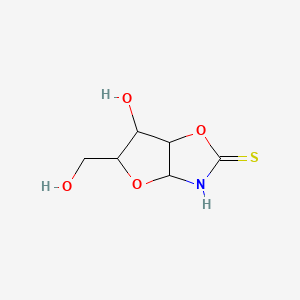
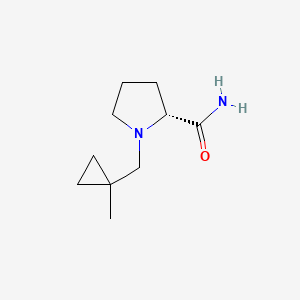
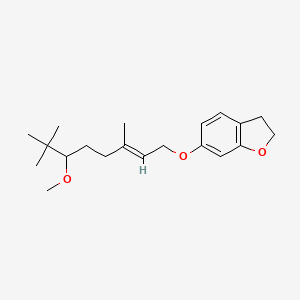

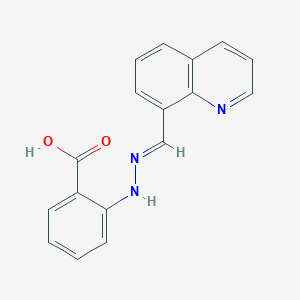
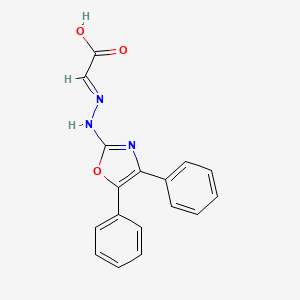
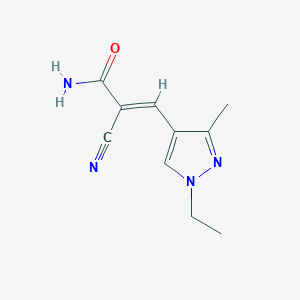
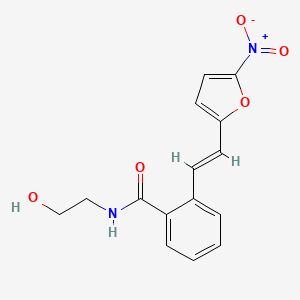
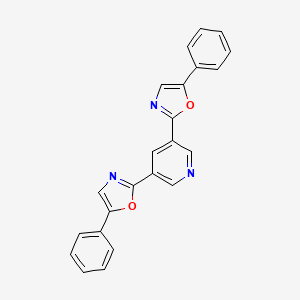
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
